![molecular formula C8H5NO3 B071481 Furo[3,2-c]pyridine-4-carboxylic acid CAS No. 190957-82-5](/img/structure/B71481.png)
Furo[3,2-c]pyridine-4-carboxylic acid
Overview
Description
Furo[3,2-c]pyridine-4-carboxylic acid (CAS: 190957-82-5) is a heterocyclic compound featuring a fused furan and pyridine ring system with a carboxylic acid substituent at the 4-position. Its molecular formula is C₈H₅NO₃ (MW: 163.13 g/mol), and it exhibits a boiling point of 366.8 ± 22.0°C at 760 mmHg . This compound is primarily utilized in pharmaceutical research, serving as a precursor for antipsychotics, kinase inhibitors, and antibacterial agents . Its synthesis typically involves multi-step routes, such as Curtius rearrangement of (E)-3-(2-furyl)acrylic acid or hydrolysis of carbonitrile intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-c]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, a four-step cascade reaction involving C–H activation, Lossen rearrangement, annulation, and lactonization has been reported . This method provides a convenient and efficient route to the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions:
- Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form esters .
- Amidation : Forms amides with primary/secondary amines via coupling reagents like EDCl or HOBt .
Example Reaction Conditions
Decarboxylation
Thermal or catalytic decarboxylation removes the COOH group, yielding furo[3,2-c]pyridine:
- Thermal : Heating above 200°C under inert atmosphere.
- Metal-Catalyzed : Cu or Pd catalysts in polar aprotic solvents (e.g., DMF) .
Key Findings
- Decarboxylation preserves the fused ring system, enabling further functionalization at position 4.
Electrophilic Aromatic Substitution (EAS)
The electron-rich furan ring undergoes halogenation and nitration under mild conditions:
Reaction | Reagents | Position | Product | Yield | Source |
---|---|---|---|---|---|
Bromination | Br₂, FeCl₃ | Furan C-2 | 2-Bromo derivative | 70% | |
Nitration | HNO₃, H₂SO₄ | Pyridine C-5 | 5-Nitro derivative | 65% |
Cross-Coupling Reactions
The halogenated derivatives participate in Pd-catalyzed couplings:
Reaction Type | Reagents | Product | Application | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | Drug discovery | |
Sonogashira | PdCl₂, CuI, terminal alkyne | Alkynylated derivatives | Fluorescent probes |
Reduction and Oxidation
- Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group (-CH₂OH).
- Oxidation : HNO₃ oxidizes the furan ring to a diketone, altering electronic properties .
Cyclization and Heterocycle Formation
The carboxylic acid acts as a directing group for annulation:
- With Propargyl Alcohols : Acid-catalyzed ([H⁺]) cyclization forms fused pyrano-/furo-quinolones .
- With Alkynes : I₂/TBHP-mediated oxidative cyclization generates tricyclic structures .
Example Pathway
- Substrate : 4-Hydroxyquinolone + propargyl alcohol
- Conditions : pTsOH·H₂O, 1,2-DCE, 80°C
- Product : Pyrano[3,2-c]quinolone | Yield: 70%
Comparative Reactivity Table
Reaction Type | Furo[3,2-c]pyridine-4-carboxylic Acid | Furo[2,3-b]pyridine Analog |
---|---|---|
Esterification | Faster (electron-withdrawing COOH) | Slower (no COOH) |
EAS | Favors furan C-2 | Favors pyridine C-3 |
Decarboxylation | Requires higher temperatures | Not applicable |
Scientific Research Applications
Scientific Research Applications
Furo[3,2-c]pyridine-4-carboxylic acid has diverse applications in scientific research. Below are key areas where this compound is utilized:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds. Researchers utilize it to develop new synthetic methodologies that can lead to novel materials and chemicals.
Biology
- Biological Activity : Studies indicate that this compound may possess antibacterial and cytotoxic properties. Its unique structure allows it to interact with various biological pathways, potentially leading to new therapeutic agents.
Medicine
- Therapeutic Potential : Ongoing research is exploring its efficacy as a treatment for cancer and infectious diseases. For instance, compounds with similar structures have shown promise in generating reactive oxygen species for photodynamic therapy against gram-positive bacteria.
Industry
- Material Development : this compound is being investigated for its use in creating new materials and as an intermediate in various industrial chemical syntheses.
Chemical Properties and Reactions
The compound undergoes several chemical reactions that enhance its utility:
Reaction Type | Description |
---|---|
Oxidation | Can be oxidized to form derivatives such as carboxylates. |
Reduction | The carboxylic acid group can be reduced to alcohols or aldehydes. |
Substitution | Substitution reactions can introduce various functional groups at the furan ring. |
Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Case Studies
-
Antibacterial Activity Study :
- A study evaluated the antibacterial properties of derivatives of this compound against several strains of bacteria. The results indicated significant inhibition zones, suggesting effective antibacterial activity.
-
Photodynamic Therapy Application :
- Research demonstrated that a compound structurally similar to this compound exhibited high quantum yield in generating reactive oxygen species under light irradiation, indicating potential for use in photodynamic therapy against specific bacterial infections.
Mechanism of Action
The mechanism of action of Furo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to bovine serum albumin, forming a protein-ligand complex through electrostatic interactions . This binding can influence various biological processes, including antibacterial and cytotoxic activities. The compound’s ability to interact with different proteins and enzymes makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Furo[2,3-b]pyridine-4-carboxylic Acid
- Structure : Differs in ring fusion (2,3-b vs. 3,2-c), altering the spatial arrangement of the heteroatoms.
- Properties: Molecular formula C₈H₅NO₃ (MW: 163.13), identical to the 3,2-c isomer, but distinct in reactivity due to electronic effects from ring positioning.
- Applications : Used as a heterocyclic building block in organic synthesis, though its pharmacological applications are less documented compared to the 3,2-c isomer .
Thieno[3,2-c]pyridine-4-carboxylic Acid Derivatives
- Structure: Replaces the furan oxygen with sulfur (e.g., (S)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid, CAS: 116839-91-9).
Pyrrolo[3,2-c]pyridine-4-carboxylic Acid
- Structure : Substitutes the furan ring with a pyrrole (nitrogen-containing heterocycle), as seen in 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride (CAS: 1864063-95-5).
- Properties : Molecular formula C₈H₇ClN₂O₂ (MW: 198.61), with increased basicity due to the pyrrole nitrogen .
- Applications : Nitrogen-rich scaffolds are explored for kinase inhibition, though direct comparisons to furo derivatives remain understudied .
Pharmacological and Physicochemical Properties
Biological Activity
Furo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a fused ring system comprising a furan ring and a pyridine ring, with a carboxylic acid group at the 4-position of the pyridine ring. Its molecular formula is . This unique structure contributes to its diverse chemical reactivity and biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of furo[3,2-c]pyridine derivatives. For instance, a series of derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines KYSE70 and KYSE150. Notably, compound 4c exhibited remarkable antitumor activity, achieving over 99% inhibition of cell growth at a concentration of 20 µg/mL after 48 hours. The IC50 values were determined to be 0.655 µg/mL for KYSE150 cells after 48 hours .
Table 1: Cytotoxicity of Furo[3,2-c]pyridine Derivatives
Compound | Cell Line | Concentration (µg/mL) | Inhibition (%) | IC50 (µg/mL) |
---|---|---|---|---|
4c | KYSE70 | 20 | 99 | 0.655 |
4c | KYSE150 | 20 | 99 | 0.888 |
3e | KYSE70 | 40 | Moderate | - |
3e | KYSE150 | 40 | Moderate | - |
The study employed molecular docking techniques to elucidate the binding interactions between compound 4c and specific protein targets such as METAP2 and EGFR. The carbonyl groups in the pyridinone moiety were identified as critical for these interactions, suggesting that these proteins could serve as potential therapeutic targets for further drug development .
Antibacterial Activity
In addition to its antitumor properties, this compound has been investigated for its antibacterial activity. Preliminary studies indicated that derivatives of this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism of action appears to involve interference with bacterial cell wall synthesis and protein function.
Table 2: Antibacterial Activity of Furo[3,2-c]pyridine Derivatives
Compound | Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
Compound A | Staphylococcus aureus | 100 | 15 |
Compound B | Escherichia coli | 100 | 18 |
Compound C | Pseudomonas aeruginosa | 100 | 12 |
Mechanistic Insights
The biological activities of furo[3,2-c]pyridine derivatives can be attributed to their ability to interact with various biological targets. For example:
- Molecular Docking Studies: These studies revealed that the furan ring participates in π-stacking interactions with amino acid residues in target proteins, enhancing binding affinity.
- Protein Interaction: The carbonyl groups form hydrogen bonds with key residues in proteins like EGFR and METAP2, indicating their role in modulating protein functions critical for tumor growth and bacterial survival .
Case Studies
A significant case study involved the synthesis of novel furanopyridine derivatives that demonstrated enhanced biological activity compared to traditional compounds. These derivatives were tested against multiple cancer cell lines and exhibited varied cytotoxic effects depending on structural modifications .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Furo[3,2-c]pyridine-4-carboxylic acid in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is advised for aerosolized particles .
- Storage : Store at 2–8°C in a dry, ventilated area away from ignition sources. Avoid exposure to incompatible materials (e.g., strong oxidizers) .
- Spill Management : Contain spills with inert absorbents, avoid water flushing, and ensure proper ventilation. Dispose of contaminated materials as hazardous waste .
- Toxicity Data : Classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335). No carcinogenic risk per IARC/ACGIH/NTP .
Q. What synthetic routes are available for preparing this compound, and what are their key considerations?
- Methodological Answer :
- Core Synthesis : The furopyridine scaffold can be synthesized via cyclization of halogenated pyridine precursors (e.g., 4-chlorofuro[3,2-c]pyridine) under Suzuki-Miyaura cross-coupling conditions. Palladium catalysts (e.g., Pd(OAc)) and ligands (e.g., XPhos) in polar aprotic solvents (e.g., DMF) are typical .
- Functionalization : Post-synthetic modifications (e.g., carboxylation) require controlled pH and temperature to prevent decarboxylation. Purification via recrystallization or column chromatography is critical for ≥95% purity .
Advanced Research Questions
Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for introducing substituents to the furopyridine core?
- Methodological Answer :
- Catalyst Screening : Test Pd/Pd systems (e.g., PdCl(dppf)) with ligands (e.g., SPhos) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC .
- Solvent Effects : Use degassed toluene or THF to stabilize intermediates. Microwave-assisted synthesis (80–120°C, 1–4 h) improves yield compared to traditional heating .
- Substrate Scope : Evaluate boronic acids with electron-withdrawing groups (e.g., 4-chlorophenyl) to enhance coupling efficiency. Steric hindrance at the 2-position of the pyridine ring may require higher catalyst loading (5–10 mol%) .
Q. What strategies are effective in analyzing potential data contradictions between computational predictions and experimental results for this compound's reactivity?
- Methodological Answer :
- DFT Validation : Compare calculated (e.g., Gaussian-optimized) reaction pathways with experimental kinetics. Discrepancies in activation energies may arise from solvation effects not modeled in simulations .
- Spectroscopic Cross-Check : Use -NMR and FT-IR to confirm intermediate structures. For example, discrepancies in predicted vs. observed carbonyl stretching frequencies (1650–1700 cm) may indicate unaccounted hydrogen bonding .
Q. How should researchers design experiments to evaluate the antimicrobial efficacy of furopyridine derivatives while controlling for cytotoxicity?
- Methodological Answer :
- MIC Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293). Derive selectivity indices (SI = IC/MIC) to prioritize compounds with SI >10 .
Q. What advanced spectroscopic and crystallographic techniques are critical for resolving the electronic structure of furopyridine-carboxylic acid derivatives?
- Methodological Answer :
- XRD Analysis : Single-crystal XRD at 100 K resolves π-π stacking (3.5–4.0 Å) and hydrogen-bonding networks (O–H···N, 2.6–2.8 Å). Compare with CSD entries (e.g., Cambridge Structural Database) for supramolecular trends .
- Spectroscopy : Solid-state -NMR identifies carboxylate tautomers. Variable-temperature UV-Vis (200–400 nm) tracks conjugation changes in acidic/basic conditions .
Properties
IUPAC Name |
furo[3,2-c]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFSQLGLFJHCDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442001 | |
Record name | Furo[3,2-c]pyridine-4-carboxylicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-82-5 | |
Record name | Furo[3,2-c]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190957-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-c]pyridine-4-carboxylicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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